Cas no 359901-45-4 (8-(butylamino)-1,3-dimethyl-7-(3-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-(butylamino)-1,3-dimethyl-7-(3-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
359901-45-4 structure
Nom du produit:8-(butylamino)-1,3-dimethyl-7-(3-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Numéro CAS:359901-45-4
Le MF:C19H25N5O2
Mégawatts:355.434103727341
CID:5871053
PubChem ID:3144908

8-(butylamino)-1,3-dimethyl-7-(3-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Propriétés chimiques et physiques

Nom et identifiant

    • 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 8-(butylamino)-3,7-dihydro-1,3-dimethyl-7-[(3-methylphenyl)methyl]-
    • 8-(butylamino)-1,3-dimethyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
    • 8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
    • CCG-290557
    • Z57664518
    • AKOS000721825
    • SR-01000481351-1
    • F0886-0058
    • 359901-45-4
    • SR-01000481351
    • 8-(butylamino)-1,3-dimethyl-7-(3-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • Piscine à noyau: 1S/C19H25N5O2/c1-5-6-10-20-18-21-16-15(17(25)23(4)19(26)22(16)3)24(18)12-14-9-7-8-13(2)11-14/h7-9,11H,5-6,10,12H2,1-4H3,(H,20,21)
    • La clé Inchi: GMBFEAPRQJVJHI-UHFFFAOYSA-N
    • Sourire: N1(CC2=CC=CC(C)=C2)C2=C(N(C)C(=O)N(C)C2=O)N=C1NCCCC

Propriétés calculées

  • Qualité précise: 355.20082506g/mol
  • Masse isotopique unique: 355.20082506g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 26
  • Nombre de liaisons rotatives: 6
  • Complexité: 528
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3.1
  • Surface topologique des pôles: 70.5Ų

Propriétés expérimentales

  • Dense: 1.24±0.1 g/cm3(Predicted)
  • Point d'ébullition: 551.4±60.0 °C(Predicted)
  • Le PKA: 1.71±0.20(Predicted)

8-(butylamino)-1,3-dimethyl-7-(3-methylphenyl)methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Life Chemicals
F0886-0058-20μmol
8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
359901-45-4 90%+
20μl
$79.0 2023-07-06
Life Chemicals
F0886-0058-1mg
8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
359901-45-4 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F0886-0058-4mg
8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
359901-45-4 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F0886-0058-75mg
8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
359901-45-4 90%+
75mg
$208.0 2023-07-06
Life Chemicals
F0886-0058-2μmol
8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
359901-45-4 90%+
2μl
$57.0 2023-07-06
Life Chemicals
F0886-0058-15mg
8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
359901-45-4 90%+
15mg
$89.0 2023-07-06
Life Chemicals
F0886-0058-40mg
8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
359901-45-4 90%+
40mg
$140.0 2023-07-06
Life Chemicals
F0886-0058-5μmol
8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
359901-45-4 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F0886-0058-10mg
8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
359901-45-4 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F0886-0058-30mg
8-(butylamino)-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
359901-45-4 90%+
30mg
$119.0 2023-07-06
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